Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate is an organic compound with a unique structure that includes a pyrrole ring substituted with an amino group, a difluoroethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with appropriate reagents to introduce the amino and difluoroethyl groups. One common method involves the use of N-chlorosuccinimide and a difluoroethylating agent in the presence of a base to achieve the desired substitution on the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide: Another related compound with a pyrazole ring and a carboxamide group.
Uniqueness
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H10F2N2O2 |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 4-amino-1-(2,2-difluoroethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-14-8(13)6-2-5(11)3-12(6)4-7(9)10/h2-3,7H,4,11H2,1H3 |
InChI Key |
OAIXPNZFTSLZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CC(F)F)N |
Origin of Product |
United States |
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